N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide
Description
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide is a sulfonamide-containing compound characterized by a phenoxyacetamide backbone linked to a 2-methyl-5-sulfamoylphenyl group. Its synthesis involves reacting 2-methyl-5-sulfamoylaniline with phenoxyacetyl chloride in the presence of a base, followed by purification via recrystallization .
The compound exhibits diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action involves COX enzyme inhibition and modulation of cellular signaling pathways, particularly those related to cancer cell proliferation . Structural features such as the sulfamoyl group and methyl substitution on the phenyl ring contribute to its unique reactivity and bioactivity.
Properties
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-7-8-13(22(16,19)20)9-14(11)17-15(18)10-21-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOAHJSDLZONRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide typically involves the reaction of 2-methyl-5-sulfamoylaniline with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance reactivity and target binding but may increase toxicity.
- Lipophilic substitutions (e.g., chloro, fluoro) improve bioavailability and tissue penetration .
- The phenoxyacetamide backbone is critical for COX inhibition, but substituent variations tailor specificity toward different therapeutic targets .
Case Studies: Fluorinated and Chlorinated Analogs
Fluorinated Derivatives
- Example: N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide . Structural Feature: Fluorine at the para position of the phenoxy group. Impact: Fluorine’s high electronegativity increases lipophilicity and resistance to oxidative metabolism, enhancing blood-brain barrier penetration .
Chlorinated Derivatives
- Example : N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
- Structural Feature : Chloro and nitro groups on the phenyl ring.
- Impact : Chlorine improves stability , while the nitro group facilitates intermolecular interactions (e.g., hydrogen bonding) critical for crystallinity and solubility .
Biological Activity
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a sulfonamide group and a phenoxyacetamide moiety, which are known to influence its biological interactions. The chemical structure is represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Mechanistic studies suggest that it inhibits the cyclooxygenase (COX) enzymes, particularly COX-II, which are pivotal in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory prostaglandins.
Case Study: In Vivo Inhibition of COX-II
In a murine model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating effective anti-inflammatory action.
3. Anticancer Activity
Emerging studies have begun to evaluate the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in various cancer cell lines through the modulation of critical signaling pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HepG2 (Liver Cancer) | 15.3 |
| A549 (Lung Cancer) | 18.7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound binds to COX enzymes, inhibiting their activity and thus reducing inflammation.
- Cellular Signaling Modulation: It interferes with pathways involved in cell proliferation and survival, particularly in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
